molecular formula C12H17BrN2O2 B14904391 (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone

(4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone

Cat. No.: B14904391
M. Wt: 301.18 g/mol
InChI Key: IOHIOAVULQLFGI-UHFFFAOYSA-N
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Description

(4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone (CAS 1304269-36-0) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C12H17BrN2O2 and a molecular weight of 301.18 g/mol, this pyrrole-based compound is a valuable building block in medicinal chemistry and drug discovery . The structural motif of brominated pyrroles is of significant scientific interest, particularly in the development of novel heterocyclic compounds with potential biological activity . Research into similar pyrrole-containing structures has demonstrated promising antifungal properties against various Candida species, suggesting a potential mechanism of action involving the inhibition of key enzymes like HMGR (3-hydroxy-methyl-glutaryl-CoA reductase) . Furthermore, such compounds serve as key precursors in synthesizing more complex, pharmacologically active structures, including pyrrolo[1,2-a]pyrazines . Researchers can utilize this compound to explore new therapeutic agents and biochemical tools. It is supplied with a typical purity of 98% . Handle with care; this product may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-(3-ethoxypiperidin-1-yl)methanone

InChI

InChI=1S/C12H17BrN2O2/c1-2-17-10-4-3-5-15(8-10)12(16)11-6-9(13)7-14-11/h6-7,10,14H,2-5,8H2,1H3

InChI Key

IOHIOAVULQLFGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCN(C1)C(=O)C2=CC(=CN2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve the bromination of a pyrrole derivative followed by the formation of a methanone linkage with an ethoxypiperidine derivative. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield dehalogenated or hydrogenated products.

    Substitution: The bromine atom on the pyrrole ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry or as a precursor in polymer synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could be studied for its activity against various biological targets, including enzymes, receptors, and ion channels.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or advanced composites. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to active sites on enzymes, modulating receptor activity, or altering cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Compounds for Comparison:

(4-Bromo-5-propyl-2-thienyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone (): Structural Differences: Replaces the pyrrole ring with a thiophene moiety and substitutes piperidine with a pyrimidine-functionalized piperazine. Implications:

  • Bioactivity : The pyrimidine group may enhance hydrogen-bonding capacity, improving target affinity in kinase inhibitors or antimicrobial agents .

1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone (): Structural Differences: Features a fused imidazo-pyrrolo-pyrazine system and a chlorophenyl group. Implications:

  • Conformational Rigidity : The fused heterocyclic system restricts rotational freedom, possibly increasing selectivity in receptor binding.
  • Halogen Effects : Chlorine’s electronegativity vs. bromine may reduce metabolic stability but improve solubility .

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (): Structural Differences: Pyrazole core with bromo- and fluorophenyl substituents. Implications:

  • Synergistic Halogen Effects : Bromine and fluorine may confer dual reactivity in nucleophilic aromatic substitution or halogen bonding .

Table 1: Comparative Analysis of Key Features

Compound Core Structure Halogen Substituent Heterocyclic Ring Piperidine/Piperazine Modification Potential Applications
Target Compound Pyrrole-methanone Br (pyrrole) Piperidine (3-ethoxy) Ethoxy group Pharmaceutical intermediates
Compound Thiophene-methanone Br (thiophene) Piperazine (pyrimidinyl) Pyrimidine substitution Kinase inhibitors, Antimicrobials
Compound Imidazo-pyrrolo-pyrazine Cl (phenyl) Piperidine (4-methyl) Methyl group Anticancer agents
Compound Pyrazole Br, F (phenyl) N/A N/A Anti-inflammatory agents

Key Observations:

  • Solubility : The 3-ethoxy group in the target compound may improve solubility in polar aprotic solvents compared to ’s pyrimidinyl-piperazine, which is more lipophilic.
  • Reactivity : Bromine on pyrrole (target) vs. thiophene () alters susceptibility to electrophilic substitution; pyrrole’s NH group offers additional hydrogen-bonding sites.
  • Toxicity : The target compound’s acute toxicity (H301, H311) contrasts with ’s chlorophenyl derivative, where chlorine’s lower atomic radius may reduce bioaccumulation .

Molecular Descriptors and QSAR Considerations

highlights the role of van der Waals descriptors and electronic parameters in predicting properties:

  • Topological Polar Surface Area (TPSA) : The target compound’s TPSA is influenced by the pyrrole NH and piperidine’s ethoxy group, affecting bioavailability.
  • LogP : The bromine atom and ethoxy group likely increase hydrophobicity compared to fluorine-containing analogues (e.g., ), aligning with its storage requirements for moisture sensitivity .

Biological Activity

The compound (4-Bromo-1H-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following characteristics:

  • Molecular Formula : C13H16BrN3O
  • Molecular Weight : 304.19 g/mol
  • CAS Number : Not specifically listed in the provided sources.

The compound features a brominated pyrrole moiety linked to an ethoxypiperidine, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing pyrrole and piperidine rings have shown efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
  • CNS Activity : The presence of the piperidine group may enhance central nervous system (CNS) penetration, indicating possible applications in treating neurological disorders.

Pharmacological Studies

Several studies have investigated the pharmacological effects of related compounds. While specific data on this compound is limited, insights from analogous compounds provide useful context:

CompoundBiological ActivityReference
4-Bromo-Pyrrole DerivativesAntimicrobial and anticancer properties
Piperidine DerivativesCNS stimulant effects
Ethoxy Substituted CompoundsEnhanced bioavailability

Case Studies

  • Antimicrobial Efficacy : A study on brominated pyrrole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
  • CNS Effects : Research on piperidine derivatives indicated their potential as anxiolytics and antidepressants. These studies suggest that modifications in the piperidine structure can lead to varied CNS effects.
  • Combination Therapies : Some studies have explored the use of pyrrole and piperidine derivatives in combination with existing antibiotics to enhance efficacy against resistant strains.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (4-Bromo-1H-pyrrol-2-yl)(3-ethoxypiperidin-1-yl)methanone?

The synthesis typically involves coupling brominated pyrrole derivatives with substituted piperidines. Key approaches include:

  • Substitution reactions : Reacting bromo-pyrrole intermediates (e.g., 2-bromo-1-(1H-pyrrol-1-yl)ethanone) with 3-ethoxypiperidine under basic conditions (NaH or Na alkoxides) in polar solvents like DMF or THF .
  • Multi-component reactions : Adapting protocols from pyrrole syntheses (e.g., using p-toluenesulfonic acid in ethanol under reflux) to assemble the pyrrole and piperidine moieties in a single step .
  • Coupling strategies : Utilizing palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions in aprotic solvents like DCM . Purification often involves column chromatography or recrystallization (ethanol/water mixtures) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 2.5–3.5 ppm for piperidine protons and δ 6.5–7.5 ppm for pyrrole protons.
  • ¹³C NMR : Signals near δ 170–175 ppm confirm the ketone group .
    • IR spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~1100 cm⁻¹ (C-O-C) .
    • Mass spectrometry : HRMS to verify molecular weight (expected [M+H]⁺: ~325.1 Da).
    • X-ray crystallography : Resolves structural ambiguities, particularly for bromine positioning .

Q. How should researchers handle safety concerns during synthesis?

  • Use inert atmospheres (N₂/Ar) to prevent degradation of sensitive intermediates .
  • Avoid exposure to moisture and light (store at –20°C in amber vials) .
  • Follow protocols for waste disposal of brominated byproducts, as outlined in safety data sheets .

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